N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-12(19)14-4-3-5-15(11-14)18-17(20)10-13-6-8-16(9-7-13)23(2,21)22/h3-9,11H,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUHWPKRSSAUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article reviews the existing literature, synthesizes findings from various studies, and presents relevant data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound features a unique structure that combines an acetylphenyl group with a methanesulfonylphenyl moiety. This structural arrangement is believed to contribute to its biological activity through interactions with specific molecular targets.
Research indicates that compounds similar to this compound may exert their effects by inhibiting key kinases involved in inflammatory pathways. For instance, they can inhibit the activation of transcription factors such as NF-κB and AP-1, which are crucial in mediating inflammatory responses. These actions lead to a decrease in pro-inflammatory cytokines like IL-1, IL-2, and TNF-α, which are implicated in various inflammatory conditions and cancers .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to reduce the expression of pro-inflammatory markers in immune cells. For example, compounds with similar structures have been reported to significantly lower levels of IL-6 and TNF-α in macrophage cultures . The inhibition of these cytokines suggests a potential therapeutic application in diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Properties
This compound has also been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The compound's ability to modulate signaling pathways related to cancer progression makes it a candidate for further development as an anticancer agent.
Study 1: In Vivo Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound using a murine model of arthritis. The results indicated that treatment with the compound resulted in a significant reduction in joint swelling and histological signs of inflammation compared to control groups. The study reported a decrease in serum levels of IL-6 and TNF-α, supporting the compound's role as an anti-inflammatory agent .
Study 2: Anticancer Efficacy
In another investigation, the compound was tested against various cancer cell lines, including breast and colon cancer cells. The findings revealed that this compound inhibited cell growth in a dose-dependent manner, with IC50 values indicating potent activity at micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Phenoxy vs.
- Electron-Withdrawing Groups: The methanesulfonyl group in the target compound likely enhances hydrogen bonding and solubility compared to cyano () or bromo () substituents.
- Heterocyclic Additions: Thiadiazole () or pyridazinone () rings in analogs introduce planar structures that improve intercalation with DNA or enzyme active sites.
Pharmacological Activity Comparison
Table 2: Bioactivity Profiles of Selected Acetamides
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
